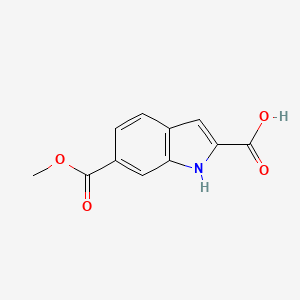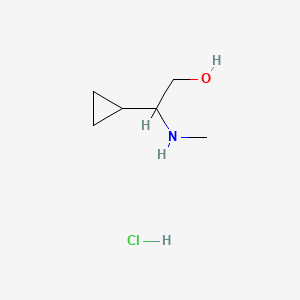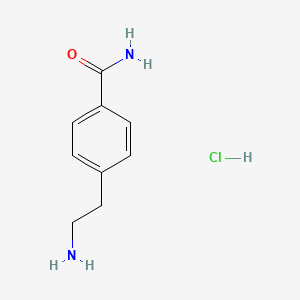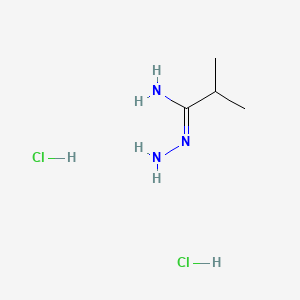![molecular formula C8H12O3 B13462372 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)bicyclo[211]hexane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure The bicyclo[211]hexane framework provides a constrained environment, making it an interesting subject for various chemical and biological studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method is favored due to its efficiency in constructing the bicyclic framework. The reaction often employs photochemical conditions, utilizing a mercury lamp or other light sources to drive the cycloaddition process . The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the bicyclo[2.1.1]hexane core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(Formyl)bicyclo[2.1.1]hexane-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol .
Applications De Recherche Scientifique
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for specific molecular targets. This makes it a valuable scaffold in drug design, where it can be used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigid structure and use as a bioisostere for phenyl rings.
Bicyclo[3.1.1]heptane: Another rigid bicyclic compound with applications in medicinal chemistry.
Cubane: A highly strained bicyclic compound used in materials science and drug design.
Uniqueness
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid stands out due to its specific substitution pattern, which provides unique chemical reactivity and biological activity. Its rigid structure and functional groups make it a versatile building block for various applications, distinguishing it from other bicyclic compounds .
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-4-8-1-5(2-8)6(3-8)7(10)11/h5-6,9H,1-4H2,(H,10,11) |
Clé InChI |
QMIBMCVLRDPWHP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CC2C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)




![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)

![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)

![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)


